5-Methoxy-2-(pyridin-3-yl)aniline
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Overview
Description
5-Methoxy-2-(pyridin-3-yl)aniline is an organic compound with the molecular formula C12H12N2O It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 5-position and a pyridin-3-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(pyridin-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyaniline and 3-bromopyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 5-methoxyaniline with 3-bromopyridine in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Purification: The crude product is purified by column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 5-methoxy-2-(pyridin-3-yl)benzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Methoxy-2-(pyridin-3-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its potential therapeutic effects.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(pyridin-2-yl)aniline: Similar structure but with the pyridine ring at a different position.
5-Methoxy-2-(pyridin-2-yl)aniline: Another positional isomer with different electronic properties.
Uniqueness
5-Methoxy-2-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-methoxy-2-pyridin-3-ylaniline |
InChI |
InChI=1S/C12H12N2O/c1-15-10-4-5-11(12(13)7-10)9-3-2-6-14-8-9/h2-8H,13H2,1H3 |
InChI Key |
OVISNWNCOMWLCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=CC=C2)N |
Origin of Product |
United States |
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